![molecular formula C9H14O B2605890 Spiro[3.4]octane-2-carbaldehyde CAS No. 2490375-51-2](/img/structure/B2605890.png)
Spiro[3.4]octane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.4]octane-2-carbaldehyde is a spirocyclic compound. Spirocyclic compounds are characterized by two or more rings that share a single atom . The “3.4” in the name indicates the sizes of the two rings that are connected at the spiro atom. The “2-carbaldehyde” indicates the presence of a formyl (-CHO) group at the 2-position of the spirocyclic structure.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by a high degree of three-dimensionality. The shared atom (the spiro atom) positions the planes of the two rings orthogonally .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Spirocyclic compounds are generally characterized by their high degree of three-dimensionality, which can influence properties like solubility and stability .Aplicaciones Científicas De Investigación
Organocatalytic Synthesis
A study by Anwar, Li, and Chen (2014) showcases an organocatalytic domino reaction involving 2-arylideneindane-1,3-diones and glutaraldehyde, leading to the formation of functionalized spirocyclohexane carbaldehydes with an all-carbon quaternary center. This process demonstrates high levels of stereoselectivity and chemical yields under optimized conditions (Anwar, Li, & Chen, 2014).
Synthesis of Spiro[cycloalkane-1,3′-[3H]indoles]
Rodríguez, Benito, and Temprano (1985) described the synthesis of spiro[cycloalkane-1,3′-[3H]indoles] from cycloalkanecarbaldehydes via the Fischer reaction, demonstrating the sensitivity of cyclizations to the acid catalyst, solvent, and temperature used. This method offers a pathway to rearrange spiro compounds to cycloalkano[b]indoles under specific conditions (Rodríguez, Benito, & Temprano, 1985).
Stereochemistry and Dynamic NMR Spectroscopy
Gavrilov et al. (2007) explored the stereochemistry of seven-membered heterocycles, focusing on the synthesis and conformational behavior of spiro[cyclohexane-1,4′-[3,5]dioxabicyclo[5.1.0]octanes]. The study involved dynamic 13C NMR spectroscopy and DFT calculations to understand the conformations and energies of different conformers, contributing to the field of stereochemistry in cyclic compounds (Gavrilov et al., 2007).
Radical Clocks and Cytochrome P450 Enzymes
Auclair et al. (2002) investigated the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes using norcarane and spiro[2.5]octane as probes. Their findings, based on product distributions, support a radical rebound mechanism, highlighting the role of spiro compounds in elucidating enzyme mechanisms (Auclair et al., 2002).
Domino Reactions and Polycyclic Derivatives
Cao et al. (2019) presented a triethylamine-promoted reaction of aromatic aldehyde with 1,3-indanediones, leading to the formation of bicyclo[2.2.2]octane derivatives. This study showcases the utility of domino reactions in constructing complex polycyclic structures with high efficiency and selectivity (Cao et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
spiro[3.4]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTABFHQROLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2605807.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2605810.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2605811.png)
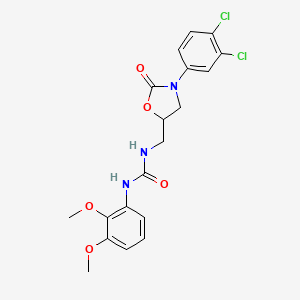
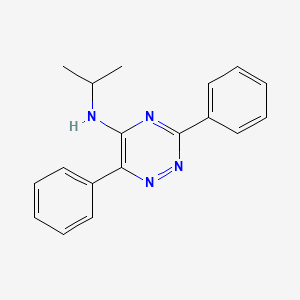
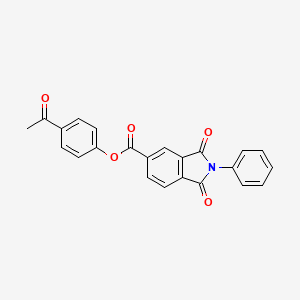
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)
![Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2605817.png)
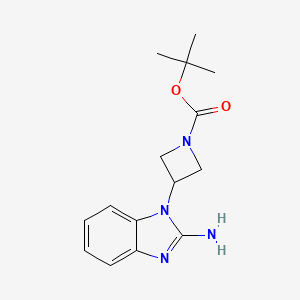
![2-(2-fluorophenoxy)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2605824.png)
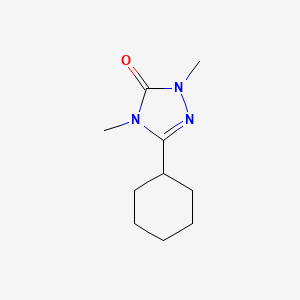
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)
![2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2605828.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2605829.png)
